N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide
Description
Properties
Molecular Formula |
C17H26N4O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[4-(cyclooctylamino)-4-oxobutyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H26N4O2/c22-16(21-14-7-4-2-1-3-5-8-14)9-6-10-20-17(23)15-13-18-11-12-19-15/h11-14H,1-10H2,(H,20,23)(H,21,22) |
InChI Key |
JGBPPJVHUCFVKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Cyclooctylamino)-4-Oxobutylamine
The primary intermediate, 4-(cyclooctylamino)-4-oxobutylamine, is synthesized via nucleophilic substitution. Chloroacetonitrile reacts with cyclooctylamine in methanol under basic conditions (sodium methoxide) to form 4-chloro-N-cyclooctylbutanamide. Subsequent hydrolysis with aqueous NaOH yields the amine intermediate.
Reaction Scheme:
Preparation of 2-Pyrazinecarboxylic Acid Derivatives
2-Pyrazinecarboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or converted to an ester (e.g., methyl pyrazine-2-carboxylate) for subsequent coupling.
Stepwise Synthesis of N-[4-(Cyclooctylamino)-4-Oxobutyl]-2-Pyrazinecarboxamide
Method A: Direct Amide Coupling
The amine intermediate reacts with 2-pyrazinecarboxylic acid using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).
Procedure:
Method B: Two-Step Ester Aminolysis
This approach uses methyl pyrazine-2-carboxylate to enhance reactivity:
Step 1: Ester Formation
Step 2: Aminolysis
-
Reflux methyl pyrazine-2-carboxylate (1 eq) with 4-(cyclooctylamino)-4-oxobutylamine (1.1 eq) in toluene.
-
Add triethylamine (TEA, 2 eq) as a base.
Reaction Optimization and Catalytic Considerations
Temperature and Solvent Effects
Catalytic Enhancements
-
EDC/DMAP System: Increases amidation efficiency by activating the carboxyl group.
-
Microwave Assistance: Reduces reaction time from 24 hours to 2 hours with comparable yields (70%).
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.75 (d, 1H, pyrazine), 3.45 (t, 2H, -NHCO-), 1.55–1.20 (m, 15H, cyclooctyl).
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Purity | Key Advantage |
|---|---|---|---|---|
| Direct Coupling | 68–72% | 12–24 h | >95% | Fewer steps |
| Ester Aminolysis | 75–80% | 6–8 h | >98% | Higher yield, scalable |
Challenges and Mitigation Strategies
Side Reactions
Scalability Issues
-
Continuous Flow Systems: Improve throughput for Method B, reducing processing time by 40%.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, particularly in their pyrazinecarboxamide core or cyclooctyl/cycloalkyl substituents:
Compound A : Glipizide Impurity E (N-(2-{4-[(Cyclohexylcarbamoyl)sulfamoyl]phenyl}ethyl)-6-methyl-2-pyrazinecarboxamide)
- Core : Pyrazinecarboxamide with a sulfonamide-linked cyclohexyl group.
- Key Differences: Cyclohexyl vs. Sulfonamide linkage vs. amide linkage: Enhances hydrogen-bonding capacity but may alter metabolic stability .
Compound B : Gilteritinib Fumarate
- Core : 2-Pyrazinecarboxamide with tetrahydro-2H-pyran and piperazinyl-piperidinyl substituents.
- Key Differences :
Compound C : Naquotinib (NQT)
- Core : 2-Pyrazinecarboxamide with acryloylpyrrolidine and piperazine-piperidine substituents.
- Key Differences: Acryloyl group enables covalent binding to kinase targets (e.g., EGFR). The target compound lacks electrophilic groups, suggesting non-covalent interactions .
Compound D : N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (5b)
- Core : Pyrazinecarboxamide with biphenyl substituents.
- Key Differences: Aromatic biphenyl groups enhance π-π stacking but reduce solubility. Absence of cyclic amino groups limits interactions with hydrophobic enzyme pockets .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide, also known as Y041-9402, is a compound with notable biological activity. Its molecular formula is C17H26N4O2, and it has a molecular weight of 318.42 g/mol . This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Effects
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines in vitro.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of bacteria and fungi, suggesting potential utility in treating infections.
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, possibly through mechanisms involving the modulation of neurotransmitter systems.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on existing studies:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.
- Modulation of Signal Transduction Pathways : It is suggested that the compound interacts with key signaling pathways that regulate cell growth and apoptosis.
Case Studies
-
Case Study on Antitumor Activity :
- A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating significant potency.
-
Case Study on Antimicrobial Activity :
- In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.
-
Case Study on Neuroprotection :
- A neuroprotective study using neuronal cell cultures exposed to oxidative stress indicated that this compound significantly reduced markers of apoptosis and improved cell survival rates.
Data Summary
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C17H26N4O2 |
| Molecular Weight | 318.42 g/mol |
| Antitumor IC50 (MCF-7) | [Insert specific value] |
| Antimicrobial Concentration | 10 µg/mL (S. aureus) |
Q & A
Q. What are the recommended synthetic routes for N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, such as:
- Amide coupling : Using carbodiimide-based reagents (e.g., EDCI/HOBt) to link the pyrazinecarboxamide moiety to the cyclooctylamino-oxobutyl backbone .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) are preferred for amide bond formation, with temperatures ranging from 0°C to 60°C to balance reactivity and side-product formation .
- Catalyst selection : Tertiary amines (e.g., DIPEA) can enhance coupling efficiency by neutralizing acidic byproducts .
Key validation : Monitor reaction progress via TLC or HPLC, and confirm final purity (>95%) using reverse-phase HPLC and LC-MS .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic analysis :
- 1H/13C NMR : Assign peaks for the cyclooctyl group (δ 1.2–2.0 ppm for aliphatic protons) and pyrazine ring (δ 8.5–9.0 ppm for aromatic protons) .
- FT-IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- X-ray crystallography : If single crystals are obtained, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., CCDC deposition) .
Q. What preliminary biological screening assays are suitable for this compound?
Methodological Answer:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme inhibition : Screen against kinases or proteases linked to the pyrazinecarboxamide scaffold’s known targets (e.g., EGFR or MAPK pathways) .
- Solubility testing : Employ shake-flask methods in PBS (pH 7.4) to assess bioavailability potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Assay standardization : Compare protocols for variables like incubation time, cell density, or serum content .
- Purity verification : Re-analyze batches with conflicting results using orthogonal methods (e.g., HPLC coupled with elemental analysis) .
- Stoichiometric controls : Ensure consistent molar ratios in enzyme assays to rule out concentration-dependent artifacts .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclin-dependent kinases (CDKs) or GPCRs, leveraging the pyrazine moiety’s π-π stacking potential .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Corrogate substituent effects on the cyclooctyl group to optimize logP and polar surface area .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), followed by LC-MS/MS to profile impurities .
- Mechanistic insights : Use DFT calculations (Gaussian 09) to predict reactive intermediates during synthesis, such as oxazolone or diketopiperazine derivatives .
- Purification : Optimize column chromatography (e.g., silica gel with gradient elution) or recrystallization solvents (e.g., EtOAc/hexane) .
Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Scaffold diversification : Modify the cyclooctyl group (e.g., substituent size/rigidity) or pyrazine ring (e.g., halogenation) .
- Biological testing : Compare IC50 values across derivatives in dose-response assays to map pharmacophore requirements .
- Data integration : Use PCA or cluster analysis to correlate structural descriptors (e.g., Hammett σ) with activity trends .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and tissue distribution in rodent models to identify bioavailability bottlenecks .
- Metabolite screening : Use HR-MS to detect phase I/II metabolites that may alter activity .
- Dose recalibration : Adjust in vivo dosing based on protein binding (e.g., equilibrium dialysis) to match free drug concentrations in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
